Anthracene-1,9,10-triol
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Overview
Description
Anthracene-1,9,10-triol is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of hydroxyl groups at the 1, 9, and 10 positions of the anthracene structure. Anthracene and its derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anthracene-1,9,10-triol typically involves the hydroxylation of anthracene. One common method is the oxidation of anthracene using reagents such as potassium permanganate or osmium tetroxide, followed by reduction to introduce hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of anthracene derivatives often involves large-scale oxidation processes. The use of metal-catalyzed reactions, such as those involving palladium or platinum catalysts, can enhance the efficiency and selectivity of the hydroxylation process .
Chemical Reactions Analysis
Types of Reactions: Anthracene-1,9,10-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming anthracene.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene.
Substitution: Halogenated, nitrated, and sulfonated anthracene derivatives.
Scientific Research Applications
Anthracene-1,9,10-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced materials
Mechanism of Action
The mechanism of action of anthracene-1,9,10-triol involves its interaction with various molecular targets and pathways:
Photophysical Properties: The compound’s ability to absorb and emit light makes it useful in photophysical studies and applications.
Biological Interactions: The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet–triplet annihilation upconversion systems.
9,10-Dimethylanthracene: Exhibits similar photophysical properties but with different substitution patterns.
Uniqueness: Anthracene-1,9,10-triol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties compared to other anthracene derivatives. This makes it particularly valuable in applications requiring specific photophysical characteristics .
Properties
CAS No. |
27354-06-9 |
---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
anthracene-1,9,10-triol |
InChI |
InChI=1S/C14H10O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7,15-17H |
InChI Key |
YCIJRFYKAGEVNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=C2O)O)O |
Origin of Product |
United States |
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